molecular formula C7H12INS B14516132 4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide CAS No. 62643-17-8

4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide

Cat. No.: B14516132
CAS No.: 62643-17-8
M. Wt: 269.15 g/mol
InChI Key: JMHSTIRIRCZUIF-UHFFFAOYSA-M
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Description

4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of appropriate thiazole precursors with ethylating agents under controlled conditions. One common method involves the alkylation of 2,3-dimethylthiazole with ethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using similar alkylation reactions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide involves interactions with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are often mediated through its ability to form hydrogen bonds and π-π interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the thiazole ring can enhance its interactions with biological targets and improve its solubility in various solvents .

Properties

CAS No.

62643-17-8

Molecular Formula

C7H12INS

Molecular Weight

269.15 g/mol

IUPAC Name

4-ethyl-2,3-dimethyl-1,3-thiazol-3-ium;iodide

InChI

InChI=1S/C7H12NS.HI/c1-4-7-5-9-6(2)8(7)3;/h5H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

JMHSTIRIRCZUIF-UHFFFAOYSA-M

Canonical SMILES

CCC1=CSC(=[N+]1C)C.[I-]

Origin of Product

United States

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